

physical and chemical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

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Compound of Interest

Compound Name:	2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Cat. No.:	B1200782

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An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Introduction

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, also known as 2,4-dimethoxyphenacyl bromide, is an aromatic α -haloketone. Compounds of this class are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α -carbon bearing the bromine—allows for a wide range of reactions with various nucleophiles.^[1] This reactivity profile makes **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** a key building block for the construction of more complex molecular architectures, particularly heterocyclic compounds, some of which are of interest in medicinal chemistry and drug development.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and safety information.

Chemical and Physical Properties

This section summarizes the key identifiers and physical characteristics of the compound.

Table 1: Chemical Identity

Identifier	Value
IUPAC Name	2-bromo-1-(2,4-dimethoxyphenyl)ethanone [3] [4]
Synonyms	2-Bromo-2',4'-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide [3] [4]
CAS Number	60965-26-6 [3] [4]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃ [3] [4]
Molecular Weight	259.10 g/mol [3] [5]
Canonical SMILES	COC1=CC(=C(C=C1)C(=O)CBr)OC [3]
InChI	InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 [3]

| InChIKey | PKVBZABQCCQHLD-UHFFFAOYSA-N[\[3\]](#) |

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Solid, Off-white to light brown crystals or crystalline powder	[6]
Melting Point	102-105 °C	Fluorochem
Boiling Point	Data not readily available	
Density	Data not readily available	

| Solubility | Soluble in most organic solvents. Partly miscible in water. [\[6\]](#) |

Chemical Reactivity

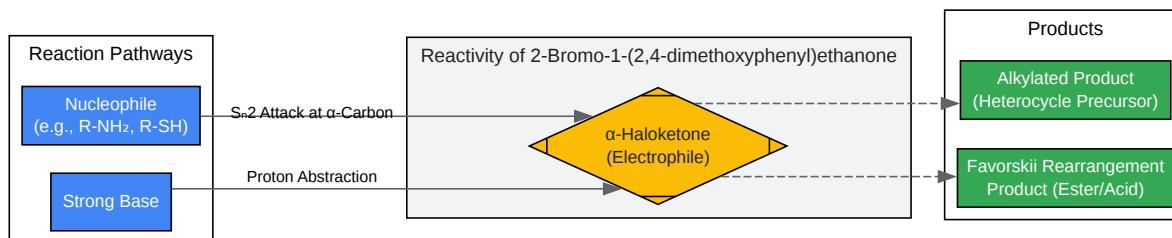
As an α -haloketone, the reactivity of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** is dominated by its two adjacent electrophilic sites. The inductive effect of the carbonyl group

enhances the polarity of the carbon-halogen bond, making the α -carbon highly susceptible to nucleophilic attack (S_N2 reaction).^[6] This makes the compound an effective alkylating agent.

Common reactions include:

- Nucleophilic Substitution: Reacts with a wide variety of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide ion. This is a cornerstone of its use in building complex molecules.
- Heterocycle Synthesis: It is a key precursor for synthesizing heterocycles like thiazoles (from reaction with thioamides) and pyrroles.^[7]
- Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α -haloketones can undergo rearrangement to form carboxylic acid derivatives.^[7]

The bifunctional nature of this molecule allows it to be a linchpin in convergent synthetic strategies, making it a valuable tool for medicinal chemists and researchers in organic synthesis.



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Figure 1. Key reaction pathways for α -haloketones.

Spectral Data

Spectral analysis is critical for confirming the identity and purity of the compound after synthesis.

Table 3: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
258/260	Molecular ion peak $[M]^+$ (presence of Br isotopes)
165	Fragment corresponding to $[C_9H_9O_3]^+$ (loss of Br)
105	Further fragmentation

Data sourced from PubChem CID 98683.[\[5\]](#)

Table 4: Predicted 1H and ^{13}C NMR Spectral Data (in $CDCl_3$) No experimental NMR spectra for this specific compound were found in the searched literature. The following are predicted shifts based on the analysis of similar structures and standard chemical shift ranges.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1H NMR	Predicted Shift (ppm)	Multiplicity	Integration	Assignment
H-6	~7.8 - 8.0	d	1H	Ar-H ortho to C=O
H-5	~6.4 - 6.6	dd	1H	Ar-H meta to C=O
H-3	~6.4 - 6.6	d	1H	Ar-H ortho to both OMe
$-CH_2Br$	~4.4 - 4.6	s	2H	Methylene protons
$-OCH_3$ (C4)	~3.9	s	3H	Methoxy protons
$-OCH_3$ (C2)	~3.9	s	3H	Methoxy protons

¹³ C NMR	Predicted Shift (ppm)	Assignment
C=O	~190-192	Carbonyl carbon
C-2, C-4	~160-165	Aromatic carbons attached to OMe
C-6	~132-135	Aromatic CH
C-1	~115-120	Aromatic quaternary carbon
C-3, C-5	~98-105	Aromatic CH
-OCH ₃	~55-57	Methoxy carbons
-CH ₂ Br	~31-35	Methylene carbon

Experimental Protocols

The most common route to this compound is the direct α -bromination of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone.

Protocol 1: Synthesis via Direct Bromination This protocol is adapted from general methods for the α -bromination of acetophenones.[\[1\]](#)[\[7\]](#)[\[12\]](#)

Materials:

- 1-(2,4-dimethoxyphenyl)ethanone
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) or AIBN (initiator)
- Carbon Tetrachloride (CCl₄) or Acetonitrile (solvent)
- Deionized water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium or sodium sulfate

Procedure:

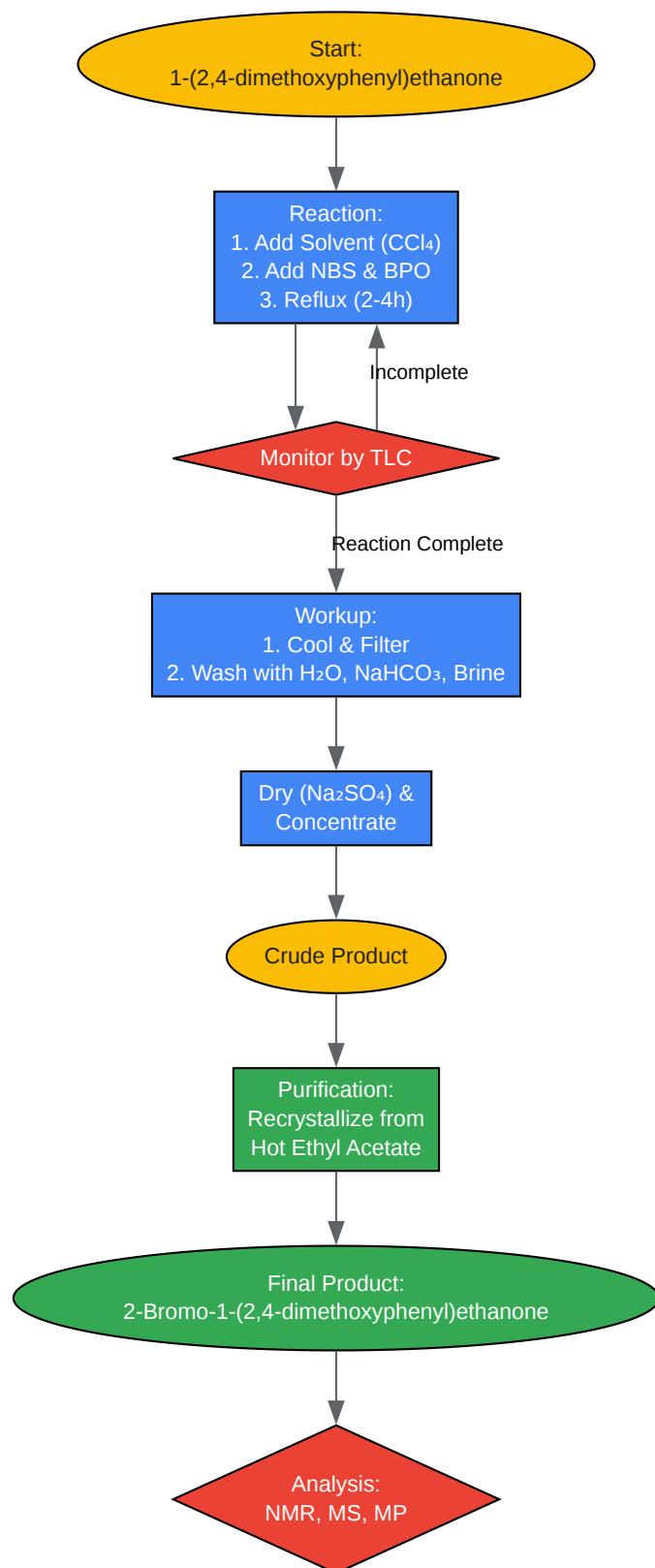
- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2,4-dimethoxyphenyl)ethanone (1.0 eq).
- Dissolution: Dissolve the starting material in a suitable solvent like CCl_4 or acetonitrile.
- Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN.
- Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting ketone and the succinimide byproduct floating to the surface.
- Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization This is a standard method for purifying solid organic compounds.[\[7\]](#)

Procedure:

- Dissolve the crude **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** in a minimum amount of hot ethyl acetate or ethanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.



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